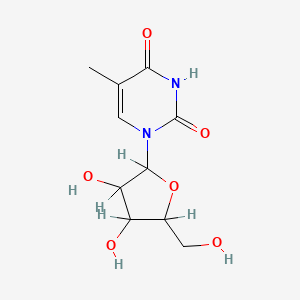

1-beta-D-Arabinofuranosylthymine

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: 1-beta-D-Arabinofuranosylthymine can be synthesized through a novel method involving the reaction of thymine with arabinose derivatives. The process typically involves the use of protective groups to ensure selective reactions at desired positions on the sugar and base molecules .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is often produced in powder form and requires careful handling and storage to maintain its stability .

化学反応の分析

Types of Reactions: 1-beta-D-Arabinofuranosylthymine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the molecule, altering its biological activity.

Substitution: Substitution reactions, particularly at the sugar moiety, can lead to the formation of analogs with different properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogenated compounds and catalysts to facilitate the exchange of functional groups.

Major Products Formed: The major products formed from these reactions include various analogs of this compound, each with unique biological activities and potential therapeutic applications .

科学的研究の応用

1-beta-D-Arabinofuranosylthymine is a nucleoside analog with various applications in scientific research, particularly in the context of antiviral and antitumor studies .

Scientific Research Applications

Antiviral Activity: this compound has demonstrated antiviral action, particularly in managing herpes simplex and varicella-zoster viruses . It has been studied for its effects on the growth of herpes simplex virus types 1 and 2 . Furthermore, it can be used as a substrate and inhibitor to study the specificity and kinetics of thymidine kinases, including herpes simplex virus-thymidine kinase .

Inhibition of DNA Polymerases: this compound 5'-triphosphate has been shown to inhibit DNA polymerases α, β, and γ, as well as viral DNA polymerase . The mode of inhibition is competitive to the deoxynucleoside triphosphate with the same base, with the inhibition constant (Ki) varying based on the combination of inhibitor, substrates, and enzyme species .

Antitumor Potential: Derivatives of arabino-nucleosides, including this compound, have shown antitumor potential . These compounds were inspired by the discovery of spongothymidine and related substances from the marine sponge Tethya crypta .

Cytotoxicity Studies: Research has explored the cytotoxic activity of 2'-modified arabinofuranosyl-pyrimidine nucleoside analogs . While some derivatives exhibit significant cytotoxicity towards certain cell lines, others, like the unprotected form of certain compounds, show no cytotoxicity . The C2'-configuration significantly impacts biological activity, with some isomers showing selective cytotoxicity to tumorous cells .

Synthesis and Modification: Scientists have synthesized C-2 d-Arabinofuranosyl-pyrimidine and -purine nucleoside analogues containing alkylthio-, acetylthio- or 1-thiosugar substituents at the C2' position to study their anticancer and antiviral activities . These modifications can significantly alter the compound's activity, highlighting the importance of specific functional groups in drug design .

Case Studies and Research Findings

- Marine Source Discovery: Nucleosides with arabinose as the sugar moiety were discovered from the marine sponge Cryptothethya crypta, leading to the isolation of spongothymidine, spongouridine, and spongosine . These compounds spurred the development of antiviral and antitumor drugs .

- Enzyme Inhibition Studies: this compound 5'-triphosphate was compared with 1-beta-D-arabinofuranosylcytosine 5'-triphosphate for its inhibitory effect on DNA polymerases from mouse cells and oncornavirus . The study found that this compound 5'-triphosphate inhibited all the activities of DNA polymerase alpha, beta, and gamma and viral DNA polymerase .

- Thiol-ene reactions: 2′-Deoxy-2′-C-propylsulfanylmethyl-3′,5′-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-β-D-arabinofuranosyl-uracil was synthesized using thiol-ene reactions . The product was purified using flash column chromatography .

Data Table of Cytotoxic Activity

| Compound | IC50 Value (µM) towards SCC cells | IC50 Value (µM) towards HaCaT cells |

|---|---|---|

| 2′-Deoxy-2′-C-propylsulfanylmethyl-3′,5′-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-β-D-arabinofuranosyl-uracil | 3.7-45.7 | 8-20.3 |

作用機序

The mechanism of action of 1-beta-D-Arabinofuranosylthymine involves its incorporation into DNA during replication. Once phosphorylated to its triphosphate form, it competes with natural nucleotides for incorporation by DNA polymerase. This incorporation results in chain termination and inhibition of DNA synthesis, leading to the antiviral and anticancer effects observed .

類似化合物との比較

1-beta-D-Arabinofuranosylcytosine: Another nucleoside analog with similar antiviral and anticancer properties.

5-Iododeoxyuridine: Used in antiviral therapies but with different mechanisms of action.

Arabinosyladenine: Studied for its antiviral effects but less effective compared to 1-beta-D-Arabinofuranosylthymine

Uniqueness: this compound is unique due to its specific inhibition of DNA polymerase and its broad spectrum of activity against various viruses and cancer cells. Its ability to be incorporated into DNA and cause chain termination makes it a potent therapeutic agent .

生物活性

1-beta-D-Arabinofuranosylthymine (AraT) is a nucleoside analogue that has garnered attention for its antiviral properties, particularly against herpes simplex virus (HSV) and other viral pathogens. This article aims to provide a comprehensive overview of the biological activity of AraT, drawing from various studies and research findings.

AraT exerts its biological effects primarily through its phosphorylation and subsequent incorporation into viral DNA. The compound is phosphorylated by kinases, which allows it to compete with natural deoxynucleoside triphosphates. Notably, AraT has been shown to inhibit the activity of several DNA polymerases, including those from murine cells and oncornaviruses. Specifically, AraT 5'-triphosphate inhibits DNA polymerase alpha, beta, and gamma in a competitive manner, with an inhibition constant (Ki) that varies depending on the enzyme and substrate involved .

Antiviral Activity

Herpes Simplex Virus (HSV)

Research indicates that AraT is effective against both HSV-1 and HSV-2. A study demonstrated that AraT inhibits the replication of HSV by affecting the synthesis of viral components. It was found to inhibit the activity of thymidine kinase (TK), which is crucial for viral replication, particularly in TK-negative variants of HSV . The compound's mechanism involves its phosphorylation by alternative pathways, making it less selective than natural substrates like deoxythymidine .

Therapeutic Efficacy in Animal Models

In vivo studies have shown that AraT has therapeutic potential against encephalitis caused by HSV in mice. Treatment with AraT resulted in significant reductions in viral load and improved survival rates compared to untreated controls . These findings underscore AraT's potential as an antiviral agent, particularly in cases where traditional treatments may fail.

Comparative Studies

A comparative analysis of AraT with other antiviral agents reveals its unique profile. For instance, when tested alongside ganciclovir and other nucleoside analogues, AraT demonstrated comparable efficacy against HSV while exhibiting lower cytotoxicity towards host cells .

| Compound | Target Virus | Inhibition Type | Efficacy |

|---|---|---|---|

| This compound | HSV-1, HSV-2 | Competitive | High |

| Ganciclovir | CMV | Competitive | Moderate |

| Acyclovir | HSV | Competitive | High |

Case Studies

- Case Study: Efficacy Against Herpes Simplex Encephalitis

- Case Study: Resistance Mechanisms

特性

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRXFEITVBNRMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862280 | |

| Record name | 5-Methyl-1-pentofuranosylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52486-19-8, 605-23-2 | |

| Record name | NSC77673 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spongothymidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。